3-Methoxymethoxy-4-methoxybenzoic acid
Description
3-Methoxymethoxy-4-methoxybenzoic acid is a benzoic acid derivative featuring two oxygen-containing substituents: a methoxymethoxy group (–OCH2OCH3) at position 3 and a methoxy group (–OCH3) at position 4.
The methoxymethoxy group is a methyl ether derivative of a methoxy substituent, increasing lipophilicity compared to simpler alkoxy groups. The electron-donating nature of methoxy groups typically reduces the acidity of the carboxylic acid moiety, but the combined effects of multiple substituents require careful analysis .
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-methoxy-3-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C10H12O5/c1-13-6-15-9-5-7(10(11)12)3-4-8(9)14-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
FTMUURWKFQCEJL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Selected Benzoic Acid Derivatives
Key Observations:
Substituent Effects on Acidity: Electron-withdrawing groups (e.g., –NO2 in 3-methoxy-4-nitrobenzoic acid) enhance acidity by stabilizing the deprotonated carboxylate ion. In contrast, electron-donating groups (e.g., –OCH3, –OCH2OCH3) reduce acidity . The methoxymethoxy group in the target compound may further decrease acidity compared to single methoxy derivatives due to increased electron donation.
Solubility and Lipophilicity: Bulky or hydrophobic substituents (e.g., benzyloxy in 4-benzyloxy-3-methoxybenzoic acid) reduce aqueous solubility. The methoxymethoxy group likely enhances lipophilicity, impacting bioavailability and synthetic utility .
Biological Activity: Analogs like 3,5-dihydroxy-4-methoxybenzoic acid exhibit inhibition of catechol-O-methyltransferase (COMT), highlighting the role of substitution patterns in bioactivity .
Synthetic Utility :
- Esters of 4-methoxybenzoic acid (e.g., isopropyl 4-methoxybenzoate) are used in fragrance and pharmaceutical synthesis, indicating that the target compound’s ester derivatives could have similar applications .
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